molecular formula C26H24N2O2 B025676 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid CAS No. 102676-84-6

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

Cat. No. B025676
CAS RN: 102676-84-6
M. Wt: 396.5 g/mol
InChI Key: IHSMTAHISORELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid, also known as TIBA, is a synthetic compound that has been widely used in scientific research as a plant growth regulator and an inhibitor of polar auxin transport. TIBA has been found to have various biochemical and physiological effects on plants, and its mechanism of action has been extensively studied.

Mechanism of Action

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid acts by inhibiting the transport of the plant hormone auxin, which is essential for plant growth and development. It does this by blocking the activity of the PIN-FORMED (PIN) proteins, which are responsible for the polar transport of auxin in plants. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid binds to the hydrophobic pocket of the PIN proteins, preventing them from functioning properly and disrupting the polar transport of auxin.
Biochemical and Physiological Effects:
4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has been found to have various biochemical and physiological effects on plants. It has been shown to promote lateral root formation, inhibit shoot growth, and induce the formation of adventitious roots. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has also been found to promote fruit set in some plant species and prevent abscission in others. In addition, 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has been shown to affect the expression of various genes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has several advantages for use in lab experiments. It is a potent inhibitor of polar auxin transport, making it an effective tool for studying the role of auxin in plant growth and development. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid is also relatively stable and easy to use in experiments. However, 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has some limitations as well. It can be toxic to some plant species at high concentrations, and its effects can be influenced by environmental factors such as light and temperature.

Future Directions

There are several future directions for research on 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid. One area of interest is the development of more specific inhibitors of polar auxin transport that can target specific PIN proteins. Another area of research is the study of 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid's effects on plant-microbe interactions and its potential as a biocontrol agent. Additionally, 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid's potential as a tool for crop improvement and stress tolerance is an area of interest for future research.

Synthesis Methods

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid can be synthesized by reacting 4-imidazolecarboxylic acid with trityl chloride in the presence of triethylamine. The resulting trityl-protected imidazole is then reacted with butyric anhydride in the presence of pyridine to give 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has been widely used in scientific research as a plant growth regulator and an inhibitor of polar auxin transport. It has been found to have various applications in plant physiology, such as regulating plant growth and development, promoting fruit set, and preventing abscission. 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid has also been used in the study of plant hormone signaling pathways and the regulation of gene expression.

properties

IUPAC Name

4-(1-tritylimidazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMTAHISORELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464596
Record name 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102676-84-6
Record name 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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